molecular formula C13H19ClN4O2 B3231515 tert-Butyl 4-(5-chloropyrimidin-2-yl)piperazine-1-carboxylate CAS No. 1323952-12-0

tert-Butyl 4-(5-chloropyrimidin-2-yl)piperazine-1-carboxylate

Cat. No.: B3231515
CAS No.: 1323952-12-0
M. Wt: 298.77 g/mol
InChI Key: YLJDBQSKVVKNGY-UHFFFAOYSA-N
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Description

“tert-Butyl 4-(5-chloropyrimidin-2-yl)piperazine-1-carboxylate” is a chemical compound with the molecular formula C14H21ClN4O2 . It has an average mass of 312.795 Da and a monoisotopic mass of 312.135315 Da . This compound is also known by its IUPAC name, 2-Methyl-2-propanyl 4- (5-chloro-2-pyrimidinyl)-2-methyl-1-piperazinecarboxylate .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a piperazine ring substituted with a tert-butyl carboxylate group and a 5-chloropyrimidin-2-yl group . The presence of these functional groups may influence the compound’s reactivity and properties.


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular formula (C14H21ClN4O2), average mass (312.795 Da), and monoisotopic mass (312.135315 Da) . It is a solid compound . More specific properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Process : tert-Butyl 4-(5-chloropyrimidin-2-yl)piperazine-1-carboxylate and similar compounds are synthesized through various chemical reactions. For instance, one derivative was created by a condensation reaction between carbamimide and 3-fluorobenzoic acid, using specific catalysts and under basic conditions, and characterized using spectroscopic methods like LCMS, NMR, and IR (Sanjeevarayappa et al., 2015).

Crystal Structure

  • Molecular Conformation : The crystal structures of this compound derivatives show interesting features. For example, one study reported that the piperazine ring adopts a chair conformation, and the molecules are linked through intermolecular interactions, contributing to a three-dimensional architecture (Anthal et al., 2018).

Properties

IUPAC Name

tert-butyl 4-(5-chloropyrimidin-2-yl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN4O2/c1-13(2,3)20-12(19)18-6-4-17(5-7-18)11-15-8-10(14)9-16-11/h8-9H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLJDBQSKVVKNGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901132295
Record name 1-Piperazinecarboxylic acid, 4-(5-chloro-2-pyrimidinyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901132295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1323952-12-0
Record name 1-Piperazinecarboxylic acid, 4-(5-chloro-2-pyrimidinyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1323952-12-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperazinecarboxylic acid, 4-(5-chloro-2-pyrimidinyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901132295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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